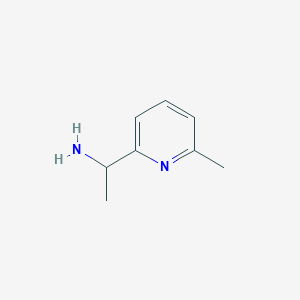

1-(6-Methylpyridin-2-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWLBJSLKUQLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631294 | |

| Record name | 1-(6-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58088-67-8 | |

| Record name | 1-(6-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(6-Methylpyridin-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1-(6-methylpyridin-2-yl)ethanamine, a valuable chiral building block in pharmaceutical and agrochemical research. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of various synthetic routes, including classical reductive amination, advanced asymmetric catalytic methods, and green biocatalytic approaches. Each methodology is discussed with a focus on the underlying chemical principles, experimental considerations, and comparative analysis of their respective advantages and limitations. Detailed experimental protocols, characterization data, and visual representations of reaction pathways are included to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a chiral primary amine featuring a pyridine moiety. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The pyridine ring can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The chiral nature of this compound makes it a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry plays a critical role in determining therapeutic efficacy and reducing off-target effects.

This guide will delve into the core synthetic strategies for accessing this important molecule, providing both the theoretical framework and practical guidance for its preparation in a laboratory setting.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the transformation of the readily available starting material, 6-methyl-2-acetylpyridine. The choice of synthetic route often depends on the desired outcome, specifically whether a racemic mixture or a single enantiomer is required. The principal methodologies are:

-

Reductive Amination: A classical and straightforward approach to producing the racemic amine.

-

Asymmetric Reductive Amination: A more advanced catalytic method for the direct synthesis of a specific enantiomer.

-

Biocatalytic Amination: An environmentally benign approach utilizing enzymes to achieve high enantioselectivity.

The following sections will explore each of these strategies in detail.

Reductive Amination: The Racemic Route

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds in two main steps: the formation of an imine intermediate from the ketone and an amine source, followed by the in-situ reduction of the imine to the corresponding amine.[2][3]

Mechanistic Insights

The reaction is typically carried out in a one-pot fashion. The initial step involves the nucleophilic attack of an ammonia equivalent (e.g., from ammonium acetate or ammonia gas) on the carbonyl carbon of 6-methyl-2-acetylpyridine. This is followed by dehydration to form a transient imine intermediate. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the C=N double bond of the imine to yield the final amine product.[4][5] The use of a slightly acidic medium can catalyze the imine formation.[2]

Caption: Asymmetric Reductive Amination (DARA) workflow.

Biocatalytic Asymmetric Amination

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. [6]

Transaminases utilize a pyridoxal-5'-phosphate (PLP) cofactor to facilitate the amino group transfer in a "ping-pong bi-bi" mechanism. [7]The reaction proceeds in two half-reactions. In the first half-reaction, the amino donor (e.g., isopropylamine or L-alanine) transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor (e.g., acetone or pyruvate). In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate, 6-methyl-2-acetylpyridine, to generate the chiral amine product and regenerate the PLP-bound enzyme. [8]The high stereoselectivity of the enzyme ensures the formation of a single enantiomer of the product. [9]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

A Technical Guide to the Spectroscopic Characterization of 1-(6-Methylpyridin-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 1-(6-Methylpyridin-2-yl)ethanamine, a compound of interest in pharmaceutical and chemical synthesis. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from its structural isomer, 2-(6-Methylpyridin-2-yl)ethanamine, to present a robust, predictive guide. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind spectral features. This guide is intended for researchers, scientists, and drug development professionals, providing both predictive data and the methodological framework for its experimental verification.

Introduction and Structural Context

This compound (C₈H₁₂N₂) is a substituted pyridine derivative with a chiral center, making it a valuable building block in asymmetric synthesis. Its molecular weight is 136.19 g/mol . The precise characterization of its structure is paramount for its application in drug development and materials science. Spectroscopic techniques are the cornerstone of such characterization.

A critical aspect of its analysis is distinguishing it from its structural isomer, 2-(6-methylpyridin-2-yl)ethanamine. The sole difference lies in the attachment point of the amine group on the ethyl side-chain, a subtle distinction that profoundly impacts the resulting spectra.

This guide will provide a detailed predictive analysis for this compound and use data from its isomer for comparative purposes, thereby offering a comprehensive analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift), offering a molecular fingerprint.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is arguably the most informative for distinguishing between the two isomers. The splitting patterns and chemical shifts of the ethyl side-chain protons are particularly diagnostic.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine H-3 | ~7.15 | d | ~7.6 | 1H |

| Pyridine H-4 | ~7.55 | t | ~7.7 | 1H |

| Pyridine H-5 | ~6.95 | d | ~7.8 | 1H |

| CH-NH₂ | ~4.20 | q | ~6.7 | 1H |

| Pyridine-CH₃ | ~2.50 | s | - | 3H |

| CH-CH₃ | ~1.45 | d | ~6.7 | 3H |

| NH₂ | ~1.80 | br s | - | 2H |

Expertise & Experience: The key to the ¹H NMR interpretation lies in the ethylamine side chain. The methine proton (CH-NH₂) is directly attached to both the electron-withdrawing pyridine ring and the nitrogen atom, causing a significant downfield shift to approximately 4.20 ppm. Its multiplicity will be a quartet due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl group on the side chain (CH-CH₃) will appear as a doublet around 1.45 ppm, coupling with the single methine proton. This "quartet-doublet" pattern is a hallmark of an ethyl group attached to a chiral center. The protons on the pyridine ring will exhibit a characteristic pattern for a 2,6-disubstituted pyridine, with the H-4 proton appearing as a triplet at the most downfield position due to its para-relation to the methyl group and meta to the ethylamine. The broad singlet for the NH₂ protons is typical and its chemical shift can vary with concentration and solvent.

Comparative Analysis: For the isomer, 2-(6-methylpyridin-2-yl)ethanamine, one would expect two triplets for the ethyl chain protons. The CH₂ group adjacent to the pyridine ring would be around 2.9-3.1 ppm, and the CH₂ group adjacent to the amine would be at a similar or slightly more downfield position. The clear quartet-doublet vs. triplet-triplet pattern provides an unambiguous way to distinguish the two isomers.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | ~162 |

| Pyridine C6 | ~157 |

| Pyridine C4 | ~137 |

| Pyridine C3 | ~121 |

| Pyridine C5 | ~118 |

| C H-NH₂ | ~55 |

| Pyridine-C H₃ | ~24 |

| CH-C H₃ | ~22 |

Expertise & Experience: The two most downfield signals correspond to the pyridine carbons C2 and C6, which are directly bonded to nitrogen. The carbon bearing the ethylamine group (C2) is expected to be slightly more deshielded. The carbon of the methine group (CH-NH₂) is expected around 55 ppm, being attached to both the ring and the nitrogen. The two methyl carbons will have the most upfield shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretch (aromatic) | Pyridine Ring |

| 2850-2970 | C-H stretch (aliphatic) | -CH₃, -CH- |

| ~1620 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| ~1590, 1470, 1430 | C=C and C=N ring stretching | Pyridine Ring |

Expertise & Experience: The most prominent and diagnostic peaks will be the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The presence of both aromatic and aliphatic C-H stretches will also be evident. The various C=C and C=N stretching vibrations of the pyridine ring provide a fingerprint in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Proposed Fragmentation |

| 136 | [M]⁺ | Molecular Ion |

| 121 | [M-CH₃]⁺ | Loss of a methyl radical from the ethylamine side chain (α-cleavage) |

| 107 | [M-C₂H₅N]⁺ | Cleavage of the ethylamine group |

| 93 | [C₆H₇N]⁺ | 6-methylpyridine cation |

Expertise & Experience: The molecular ion peak [M]⁺ is expected at an m/z of 136, corresponding to the molecular weight of the compound. A key fragmentation pathway for amines is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom.[1] For this compound, this would involve the loss of the terminal methyl group of the ethyl chain, leading to a highly stable resonance-stabilized cation at m/z 121, which is expected to be the base peak.

Comparative Analysis: The isomer, 2-(6-methylpyridin-2-yl)ethanamine, would undergo a different primary fragmentation. Alpha-cleavage would involve the loss of a hydrogen radical to form an iminium ion or cleavage of the C-C bond between the ethyl chain and the ring, leading to a different set of fragment ions. The distinct base peak is a powerful tool for differentiating the isomers.

Experimental Protocols

To ensure the acquisition of high-quality data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of -2 to 12 ppm. Use a 90° pulse and an acquisition time of at least 3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0 to 200 ppm. Use a proton-decoupled pulse sequence. An adequate number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy Protocol

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the neat sample directly onto the clean ATR crystal.

-

Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Record a background spectrum prior to the sample scan and perform an atmospheric correction.

Mass Spectrometry Protocol

-

Instrumentation: Use a mass spectrometer with Electron Ionization (EI) capability, such as a GC-MS system.

-

Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent like dichloromethane or methanol and inject it into the GC.

-

Acquisition: Acquire the mass spectrum over a range of m/z 40-400. Use a standard EI energy of 70 eV.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound, combining predictive methods with experimental verification.

Caption: Workflow for Spectroscopic Structural Elucidation.

Conclusion

While experimental data for this compound is not prevalent in public databases, a comprehensive spectroscopic profile can be confidently predicted based on fundamental principles. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a multi-faceted and self-validating system for its structural confirmation. The key distinguishing features, particularly the quartet-doublet pattern in ¹H NMR and the base peak at m/z 121 in the mass spectrum, provide clear markers to differentiate it from its isomer, 2-(6-methylpyridin-2-yl)ethanamine. The protocols and predictive data herein serve as a robust guide for any researcher working with this compound or related pyridine derivatives.

References

-

PubChem. (n.d.). 2-(6-Methylpyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Methylpyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(6-Methylpyridin-2-yl)ethanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are prevalent in various biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its structure, acidity (pKa), lipophilicity (logP), solubility, and thermal characteristics. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, provides estimated values based on analogous structures, and details robust experimental protocols for their precise determination. This approach is designed to empower researchers to generate reliable data, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Significance of a Well-Characterized Molecule

In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous characterization. The physicochemical properties of a molecule are the cornerstone of this process, dictating its behavior in both chemical and biological systems. This compound, with its chiral center and basic nitrogen atoms, presents a compelling scaffold for the synthesis of novel compounds. Its pyridine ring and ethylamine side chain are features found in numerous pharmacologically active molecules.

The seemingly simple parameters of pKa, logP, and solubility govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An uncharacterized molecule is a black box; its behavior is unpredictable, leading to wasted resources and potentially misleading results. This guide, therefore, serves as a foundational resource, providing not just what is known, but also a clear path to elucidating the unknown.

Molecular Structure and Key Identifiers

A clear identification of the molecule is the first step in any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(6-methylpyridin-2-yl)ethanamine | [1] |

| CAS Number | 58088-67-8 | [2] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Canonical SMILES | CC1=NC(=CC=C1)C(C)N | N/A |

Acidity and Basicity: The pKa

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that determines the ionization state of a molecule at a given pH. For this compound, there are two basic centers: the pyridine nitrogen and the primary amine nitrogen of the ethylamine side chain. The extent of protonation of these nitrogens at physiological pH (around 7.4) will profoundly influence the molecule's interaction with biological targets, its membrane permeability, and its solubility.

Estimated pKa Values

-

Pyridine Nitrogen: The pKa of pyridine is approximately 5.2.[3] The methyl group at the 6-position is weakly electron-donating, which should slightly increase the basicity of the pyridine nitrogen.

-

Ethylamine Nitrogen: The pKa of a typical primary alkylamine is around 10-11. The proximity of the electron-withdrawing pyridine ring will likely decrease the basicity of the ethylamine nitrogen. For comparison, the pKa of 2-aminopyridine is 6.86.[4][5]

Based on these considerations, it is reasonable to predict two distinct pKa values for this compound, with the pyridine nitrogen being significantly less basic than the ethylamine nitrogen.

Experimental Determination of pKa: Potentiometric Titration

To obtain accurate pKa values, potentiometric titration is the gold-standard method. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

The choice of potentiometric titration is based on its precision and ability to determine multiple pKa values in a single experiment. The use of a calibrated pH meter provides direct and accurate measurements of hydrogen ion activity, from which the pKa can be derived. Maintaining a constant ionic strength is crucial as it minimizes variations in activity coefficients, ensuring that the measured potential changes are solely due to the protonation/deprotonation events.

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte, this compound, of a known concentration (e.g., 0.01 M) in purified water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Titration Setup:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Add the background electrolyte to the analyte solution.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized strong acid titrant.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has passed through the expected pKa ranges and a clear titration curve is obtained.

-

Repeat the titration with the standardized strong base.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.

-

Alternatively, the pKa values can be determined from the inflection points of the first derivative of the titration curve.

-

The reliability of the determined pKa values is validated by the consistency of results from multiple titrations. The shape of the titration curve should conform to the theoretical Henderson-Hasselbalch equation for a diprotic base.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic properties. The octanol-water partition coefficient (P) is the most widely accepted measure of lipophilicity, and it is commonly expressed as its logarithm (logP).

Predicted and Analogous LogP Values

A predicted XlogP value for a similar compound, 2-(6-methylpyridin-2-yl)ethan-1-amine, is 0.6.[1] This suggests that this compound is a relatively polar molecule.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP. It involves partitioning the solute between two immiscible phases, n-octanol and water, and then measuring the concentration of the solute in each phase at equilibrium.

The choice of n-octanol as the non-aqueous phase is due to its ability to mimic the lipid bilayer of cell membranes. The shake-flask method directly measures the partitioning of the compound, providing a true thermodynamic value for the partition coefficient. The use of a buffer for the aqueous phase is critical for ionizable compounds, as it allows for the determination of the distribution coefficient (logD) at a specific pH, which is more physiologically relevant.

-

Preparation of Phases:

-

Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4) and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated buffer.

-

In a separatory funnel or a suitable vial, mix a known volume of the pre-saturated n-octanol and the pre-saturated buffer containing the analyte.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the buffer phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the logP (or logD at the specific pH) using the following formula: logP = log([Analyte]octanol / [Analyte]water)

-

The experiment should be performed in triplicate to ensure the reproducibility of the results. The sum of the amount of analyte in the two phases should be close to the initial amount added, confirming that no significant degradation or adsorption to the vessel walls has occurred.

Caption: Workflow for logP determination by the shake-flask method.

Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a fundamental property that influences drug formulation and bioavailability.

General Solubility Characteristics

Based on the structure of this compound, which contains polar amine groups capable of hydrogen bonding, it is expected to have some solubility in water and polar organic solvents. Lower aliphatic amines are generally soluble in water.[6] However, the presence of the pyridine ring and the overall molecular size may limit its aqueous solubility. Aromatic amines are generally insoluble in water.[6] The solubility is expected to be higher in polar organic solvents like methanol and ethanol.

Experimental Determination of Solubility

The equilibrium solubility can be determined using the shake-flask method.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffer at different pH values, ethanol, DMSO).

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtered solution to a suitable concentration and analyze it using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved analyte.

-

-

Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Thermal Properties: Melting and Boiling Points

The melting and boiling points are indicative of the purity of a compound and the strength of its intermolecular forces.

Predicted and Analogous Thermal Properties

The physical state of this compound has been reported as both a liquid and a solid by different suppliers.[7] This discrepancy suggests that its melting point may be close to room temperature. For comparison, pyridine has a melting point of -41.6 °C and a boiling point of 115.2 °C.[8][9] The larger size and hydrogen bonding capability of this compound would suggest a higher melting and boiling point.

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and other thermal transitions of a material.

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

-

Seal the pan hermetically.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyridine ring, the protons on the pyridine ring, the methine and methyl groups of the ethylamine side chain, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. For instance, the aromatic protons will appear in the downfield region (typically 7-8.5 ppm for pyridine derivatives), while the aliphatic protons will be in the upfield region. The amine protons will likely be a broad singlet that can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The carbons of the pyridine ring will appear in the aromatic region (typically 120-150 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching: Aromatic and aliphatic C-H stretching bands will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=N and C=C stretching: The pyridine ring will show characteristic absorptions in the 1400-1600 cm⁻¹ region.

-

N-H bending: A band around 1590-1650 cm⁻¹ is expected for the N-H bending of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 136.

-

Fragmentation Pattern: Common fragmentation pathways for similar amines include the loss of the methyl group from the ethylamine side chain and cleavage of the C-C bond adjacent to the amine, leading to the formation of a stable iminium ion. The fragmentation pattern of the pyridine ring will also contribute to the overall spectrum.

Conclusion: A Call for Experimental Verification

This technical guide has provided a comprehensive framework for understanding and determining the physicochemical properties of this compound. While estimations based on analogous structures offer valuable initial insights, it is imperative to underscore that these are not substitutes for rigorous experimental data. The provided protocols for pKa, logP, solubility, and melting point determination are robust and widely accepted methodologies that will yield the precise data necessary for advancing research and development. By systematically characterizing this and other novel chemical entities, the scientific community can build a more reliable foundation for the discovery of new medicines and materials.

References

- Albert A, et al. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-9.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.

- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022).

- 4-Aminopyridine. Sigma-Aldrich.

- Which is a weaker base between pyridine and 2-aminopyridine and why? Quora.

- Pyridines deep dive: Properties, structure, synthesis and sources. Chempanda Blog.

- Pyridine (C5H5N) properties.

- Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Benchchem.

- Amino group acidity in aminopyridines and aminopyrimidines. (1977). Canadian Journal of Chemistry, 55, 3800.

- 2-Aminopyridine. PubChem.

- TABLE 3-2, Physical and Chemical Properties of Pyridine. In: Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US).

- 4-Aminopyridine (A0152)

- Pyridine CAS#: 110-86-1. ChemicalBook.

- Pyridine Formula - Structure, Properties, Uses, Sample Questions. GeeksforGeeks.

- Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- This compound. CymitQuimica.

- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook.

- 13C NMR Chemical Shifts.

- mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. Doc Brown's Advanced Organic Chemistry.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 2-Acetyl-6-methylpyridine. PubChem.

- 1-(5-Methylpyridin-2-yl)ethylamine. Chem-Impex.

- 2-(6-Methylpyridin-2-yl)ethan-1-amine. PubChem.

- 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1. Sigma-Aldrich.

Sources

- 1. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 9. Pyridine Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 10. testbook.com [testbook.com]

An In-depth Technical Guide to 1-(6-Methylpyridin-2-yl)ethanamine: A Key Heterocyclic Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Methylpyridin-2-yl)ethanamine, a pivotal heterocyclic amine in the field of synthetic and medicinal chemistry. While the nomenclature can vary, this guide will focus on the compound identified by CAS Number 19363-94-1 , structurally defined as 2-(6-Methylpyridin-2-yl)ethanamine. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, analytical methodologies for quality control, and its established and potential applications as a structural motif in drug discovery. By synthesizing chemical principles with practical applications, this guide serves as an essential resource for researchers leveraging this versatile building block for the development of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

This compound is a primary amine featuring a pyridine ring substituted with a methyl group at the 6-position and an ethanamine group at the 2-position. This unique arrangement of a basic amine, an aromatic heterocycle, and a lipophilic methyl group provides a versatile scaffold for constructing more complex molecules.

Structural and General Data

A summary of the key identification and physicochemical properties for this compound is presented in Table 1. These computed properties, sourced from reputable chemical databases, provide a foundational understanding of the molecule's characteristics.[1][2]

| Property | Value | Source |

| CAS Number | 19363-94-1 | PubChem[1], Sigma-Aldrich[2] |

| IUPAC Name | 2-(6-methyl-2-pyridinyl)ethanamine | PubChem[1] |

| Molecular Formula | C₈H₁₂N₂ | PubChem[1], Sigma-Aldrich[2] |

| Molecular Weight | 136.19 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | CDTHKXWPZVCHBX-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=NC(=CC=C1)CCN | PubChem[1] |

| XLogP3-AA | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a corrosive substance.[1]

-

Hazard Statement H314: Causes severe skin burns and eye damage.[1]

Handling Precautions: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. It is classified as a combustible solid.[2]

Synthesis and Manufacturing

Proposed Synthetic Workflow: Reductive Amination

A logical and commonly employed method for the synthesis of primary amines is the reductive amination of a corresponding ketone. In this case, the readily available precursor, 2-acetyl-6-methylpyridine (CAS 6940-57-4), would serve as the ideal starting material.[3]

The overall transformation is depicted in the workflow diagram below.

Caption: Proposed reductive amination workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on standard reductive amination procedures and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound from 2-acetyl-6-methylpyridine.

Materials:

-

2-Acetyl-6-methylpyridine

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Palladium on Carbon (Pd/C) and a Hydrogen source

-

Methanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-acetyl-6-methylpyridine (1.0 eq) in anhydrous methanol.

-

Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting ketone.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.

-

Alternatively, the methanolic solution of the imine can be transferred to a hydrogenation vessel with Pd/C (5-10 mol%) and subjected to a hydrogen atmosphere (typically 50 psi) until the reaction is complete.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Basify the aqueous solution with saturated sodium bicarbonate to a pH > 9.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude amine can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine).

-

Self-Validation: The identity and purity of the synthesized this compound must be confirmed through analytical techniques as described in Section 4.

Applications in Drug Discovery and Development

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The 2-(aminoethyl)pyridine motif, in particular, serves as a versatile scaffold for engaging with biological targets. While specific drugs derived directly from this compound are not prominently documented, its structural class is of significant interest.

Rationale for Use as a Bioactive Scaffold

The utility of this scaffold can be attributed to several key features:

-

Hydrogen Bonding: The primary amine and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with protein active sites.

-

Aromatic Interactions: The pyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues in a target protein.

-

Vectorial Orientation: The ethyl linker provides flexibility and a defined spatial orientation for the amine relative to the pyridine ring, allowing for precise positioning within a binding pocket.

-

Modulation of Physicochemical Properties: The methyl group adds lipophilicity, which can influence cell permeability and metabolic stability. The basicity of the amine can be modulated to control ionization at physiological pH, affecting solubility and target engagement.

Caption: Key structural features for bioactivity.

Potential Therapeutic Areas

Research on structurally related pyridine-2-methylamine derivatives has shown promise in several therapeutic areas, suggesting potential applications for this compound as a building block:

-

Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids essential for the viability of M. tuberculosis. This suggests that the title compound could be a valuable starting point for developing new anti-TB drugs.

-

Kinase Inhibitors: The pyridine moiety is a common hinge-binding motif in many kinase inhibitors used in oncology. The amine group provides a convenient handle for elaboration into more complex structures designed to target the ATP-binding site of various kinases.

-

CNS Agents: The ability of small heterocyclic molecules to cross the blood-brain barrier makes them attractive for developing treatments for central nervous system disorders. The structural features of this compound are consistent with those of some CNS-active molecules.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its successful use in synthesis and for generating reproducible biological data. A multi-pronged analytical approach is recommended.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this amine.

Recommended HPLC Protocol:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate). The organic modifier will likely need to be the major component.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.

This method is effective for separating the main component from potential impurities arising from the synthesis. For complex samples, a solid-phase extraction (SPE) may be necessary for cleanup.[5]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive structural confirmation. The expected spectrum would show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and two triplets for the ethyl chain protons, along with a broad singlet for the amine protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 137.19.

Conclusion

This compound (CAS 19363-94-1) is a valuable and versatile heterocyclic building block. Its structural features, including a primary amine for further functionalization and a pyridine ring for engaging in various biological interactions, make it a compound of high interest for medicinal chemists. While detailed synthetic and application-specific literature is sparse, this guide has provided a robust framework based on established chemical principles for its synthesis, analysis, and potential deployment in drug discovery programs. As the search for novel therapeutics continues, the strategic use of such well-defined molecular scaffolds will remain a cornerstone of modern pharmaceutical research.

References

-

PubChem. (n.d.). 2-(6-Methylpyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2-(2-Aminoethyl)pyridine (HMDB0244915). HMDB. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (n.d.). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information Page. Retrieved January 7, 2026, from [Link]

-

HETEROCYCLES. (1993). The Novel Reduction of Pyridine Derivatives. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved January 7, 2026, from [Link]

-

SciELO. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Patents - Citing Medicine. NCBI Bookshelf. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Acetyl-6-methylpyridine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine. Retrieved January 7, 2026, from [Link]

-

MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-alkylpyridines.

Sources

- 1. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 [sigmaaldrich.com]

- 3. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-(6-Methylpyridin-2-yl)ethanamine

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for the complete structural and conformational elucidation of 1-(6-methylpyridin-2-yl)ethanamine, a chiral amine of significant interest in pharmaceutical and materials science research. As a key building block, its precise three-dimensional structure and dynamic conformational behavior are critical determinants of its reactivity and biological activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the essential analytical techniques.

Introduction: The Significance of Stereochemistry in Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, frequently appearing in FDA-approved drugs.[2] The introduction of a chiral center, as seen in this compound, imparts specific stereochemical properties that can profoundly influence its interaction with biological targets.[3][4] Understanding the absolute configuration and the preferred spatial arrangement of its constituent atoms is therefore not merely an academic exercise but a crucial step in rational drug design and the development of novel materials.[5] The conformational flexibility of the ethylamine side chain relative to the pyridine ring dictates the molecule's overall shape and the presentation of key pharmacophoric features.

Foundational Structural Elucidation: A Multi-Technique Approach

A definitive structural analysis of this compound necessitates a synergistic application of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton in Solution

NMR spectroscopy is the cornerstone for determining the connectivity and solution-state conformation of organic molecules.[3] For this compound, a suite of NMR experiments would be employed to assemble a complete picture of its structure.

Key NMR Experiments:

| Experiment | Purpose | Expected Insights for this compound |

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | - Chemical shifts and coupling constants for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the ethylamine side chain.- Integration of signals to confirm the number of protons in each environment. |

| ¹³C NMR | Reveals the number and chemical environment of carbon atoms. | - Identification of all unique carbon signals, including the methyl, methylene, methine, and aromatic carbons. |

| COSY (Correlation Spectroscopy) | Establishes proton-proton coupling networks. | - Confirmation of the connectivity between the methine and methylene protons of the ethylamine side chain.- Identification of adjacent protons on the pyridine ring. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached carbons. | - Unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds. | - Confirmation of the attachment of the ethylamine side chain to the C2 position of the pyridine ring.- Verification of the position of the methyl group at C6. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space. | - Provides insights into the preferred conformation by revealing through-space interactions between the protons of the ethylamine side chain and the pyridine ring or the methyl group. |

Chiral Analysis using NMR:

Determining the enantiomeric purity of this compound is critical. This can be achieved using chiral derivatizing agents (CDAs) in conjunction with NMR.[6][7] The reaction of the amine with a chiral agent, such as Mosher's acid or (18-crown-6)-2,3,11,12-tetracarboxylic acid, results in the formation of diastereomers which will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[8] More advanced techniques, such as the use of chiral solvating agents or ¹⁹F NMR of fluorinated derivatives, can also be employed for high-throughput screening.[9][10]

Experimental Workflow: NMR Structural Elucidation

Caption: Interplay of experimental and computational methods for a complete structural model.

Conclusion: A Holistic Understanding for Targeted Applications

The structural and conformational analysis of this compound is a multi-faceted endeavor that relies on the thoughtful integration of advanced analytical techniques. By combining the solution-state insights from NMR spectroscopy, the definitive solid-state structure from X-ray crystallography, and the comprehensive energetic landscape from computational modeling, a complete and robust understanding of this important molecule can be achieved. This detailed structural knowledge is paramount for its effective application in drug discovery, catalysis, and materials science, enabling the rational design of next-generation molecules with tailored properties.

References

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]

-

Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

-

Computational ligand-based rational design: Role of conformational sampling and force fields in model development. ScienceDirect. [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Conformational analysis. Fiveable. [Link]

-

High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. PubMed Central. [Link]

-

X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

-

Conformational Searching with Quantum Mechanics. PubMed. [Link]

-

Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. Journal of Chemical Education. [Link]

-

Conformational Analysis. Drug Design Org. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

biological activity of 1-(6-Methylpyridin-2-yl)ethanamine derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(6-Methylpyridin-2-yl)ethanamine Derivatives and Related Scaffolds

Abstract

The 6-methylpyridin-2-yl moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its unique electronic properties and structural features allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological activities exhibited by derivatives containing the 6-methylpyridin-2-yl core, with a particular focus on their potential as anticancer, antimicrobial, and neurological agents. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these compounds, offering field-proven insights for researchers and drug development professionals.

The 6-Methylpyridin-2-yl Scaffold: A Foundation for Diverse Biological Activity

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs. The introduction of a methyl group at the 6-position and a flexible linker, such as the ethanamine side chain in this compound, provides a key structural framework for molecular recognition by various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the methyl group can provide steric bulk and influence the overall lipophilicity and metabolic stability of the molecule. This combination of features makes the 6-methylpyridin-2-yl scaffold an attractive starting point for library synthesis and lead optimization in drug discovery.

Anticancer Activity: Targeting Tumor-Associated Enzymes

Several derivatives incorporating the 6-methylpyridin-2-yl core have demonstrated significant potential as anticancer agents, primarily through the selective inhibition of enzymes that are overexpressed in tumor microenvironments.

Mechanism of Action: Selective Inhibition of Carbonic Anhydrases IX and XII

A notable class of anticancer agents based on this scaffold are 3-(6-methylpyridin-2-yl)coumarin-based chalcones.[1] These compounds have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII. These isoforms are crucial for cancer cell survival as they regulate intracellular pH, allowing tumors to thrive in hypoxic and acidic environments.[1] By selectively inhibiting these tumor-associated CAs over the ubiquitous cytosolic isoforms (hCA I and II), these derivatives can disrupt tumor pH regulation, leading to apoptosis and reduced proliferation, while minimizing off-target side effects.[1]

The pyridine moiety in these compounds plays a crucial role in coordinating with the zinc ion present in the active site of the carbonic anhydrase enzyme, a key interaction for inhibitory activity.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of synthesized coumarin derivatives was evaluated against four hCA isoforms. The data clearly indicates high selectivity for the cancer-related isoforms IX and XII.

| Compound ID | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |

| 5a | >100 | >100 | 0.85 | 0.55 |

| 5b | >100 | >100 | 0.42 | 0.21 |

| 5h | >100 | >100 | 0.15 | 0.09 |

| 5o | >100 | >100 | 0.98 | 0.64 |

| (Data synthesized from reference[1]) |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a standard stopped-flow spectrophotometric method to determine CA activity.

-

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, causing a pH drop that is monitored by a colorimetric pH indicator (e.g., p-nitrophenol).

-

Reagents:

-

Purified recombinant human CA isoforms (I, II, IX, XII).

-

Buffer solution (e.g., Tris-HCl, pH 7.4).

-

pH indicator solution.

-

CO₂-saturated water (substrate).

-

Test compounds dissolved in DMSO.

-

-

Procedure:

-

Equilibrate the stopped-flow instrument to 25°C.

-

In the first syringe, mix the enzyme, buffer, and pH indicator.

-

In the second syringe, prepare the CO₂-saturated water.

-

To measure inhibition, pre-incubate the enzyme solution with varying concentrations of the test compound for 15 minutes.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

-

Calculate the initial rate of reaction from the slope of the absorbance curve.

-

Determine IC₅₀ values by plotting the enzyme activity against the inhibitor concentration.

-

Convert IC₅₀ values to Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Antimicrobial Activity: Development of Novel Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the discovery of new classes of antibiotics. Derivatives containing the 6-methylpyridin-2-yl scaffold have shown promising antibacterial activity.

Target Scaffolds: Imidazole-Thiadiazole Hybrids

A series of hybrid molecules combining the 6-methylpyridin-2-yl moiety with imidazole and thiadiazole rings has been synthesized and evaluated for antibacterial properties.[2] These complex heterocyclic systems have demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria. Notably, certain compounds exhibited potent activity with low cytotoxicity, making them promising candidates for further investigation.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy is quantified by the MIC, the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| 15t | 1 | 2 | 2 | 1 |

| 16d | 0.5 | 0.5 | 1 | 0.5 |

| Gatifloxacin | 1 | 1 | 1 | 1 |

| (Data synthesized from reference[2]) |

Experimental Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative measure of a compound's antibacterial activity.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

-

Materials:

-

96-well microtiter plates.

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Growth medium (e.g., Mueller-Hinton Broth).

-

Test compounds and a positive control antibiotic (e.g., Streptomycin[3]).

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

-

-

Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

-

Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in a well with no visible bacterial growth.

-

Neurological Activity: Modulating Metabotropic Glutamate Receptors

The 6-methylpyridin-2-yl scaffold is also present in ligands designed to interact with central nervous system (CNS) targets, such as the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action: High-Affinity mGluR5 Ligands

mGluR5 is implicated in numerous brain disorders, making it a key target for therapeutic intervention and diagnostic imaging.[4] Derivatives of (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) have been synthesized to develop high-affinity ligands for mGluR5, potentially for use as Positron Emission Tomography (PET) tracers.[4] Structure-activity relationship studies have shown that modifications at the oxime functionality are well-tolerated, leading to the discovery of analogues with nanomolar binding affinities.[4]

Quantitative Data: mGluR5 Binding Affinity

The affinity of novel ligands for the mGluR5 receptor was determined through competitive binding assays.

| Compound ID | Description | Binding Affinity (Ki, nM) |

| ABP688 | Parent Compound | ~1-5 (Reference Value) |

| 38 | O-2-(2-fluoroethoxy)ethyloxime derivative | 3.8 |

| [¹⁸F]38 | Radiolabeled version of Compound 38 | K_D1 = 0.61 nM, K_D2 = 13.73 nM |

| (Data synthesized from reference[4]) |

Experimental Protocol: Radioligand Competitive Binding Assay

This protocol is used to determine the affinity of a test compound for a specific receptor.

-

Principle: The assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor in a tissue or cell membrane preparation.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., mGluR5).

-

A high-affinity radiolabeled ligand (e.g., [³H]MPEP or [¹⁸F]38).

-

Incubation buffer.

-

Test compounds at various concentrations.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

In assay tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (near its K_D value), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, run a parallel set of tubes containing a high concentration of a known unlabeled ligand.

-

Incubate the mixture at a specified temperature for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound ligand from the free ligand.

-

Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

The this compound scaffold and its structural relatives represent a highly versatile class of compounds with demonstrated biological activity across multiple therapeutic areas, including oncology, infectious diseases, and neurology. The accumulated evidence underscores the importance of the 6-methylpyridin-2-yl core as a privileged structure in medicinal chemistry.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and downstream signaling pathways for the most potent antimicrobial and anticancer compounds.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to assess their drug-like potential.

-

Scaffold Diversification: Expanding the chemical space around the core structure to explore new biological targets and improve potency and selectivity.

-

In Vivo Efficacy: Advancing the most promising compounds to preclinical animal models to validate their therapeutic efficacy and safety.

By leveraging the insights from structure-activity relationship studies and robust experimental validation, the 6-methylpyridin-2-yl scaffold will undoubtedly continue to yield novel candidates for the treatment of human diseases.

References

- Benchchem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

-

Baumann, C. A., Mu, L., Johannsen, S., Honer, M., Schubiger, P. A., & Ametamey, S. M. (2010). Structure-activity Relationships of Fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) Derivatives and the Discovery of a High Affinity Analogue as a Potential Candidate for Imaging Metabotropic Glutamate Recepors Subtype 5 (mGluR5) With Positron Emission Tomography (PET). Journal of Medicinal Chemistry, 53(10), 4009-4017. Available from: [Link]

-

Al-Warhi, T., Ajitkumar, P., Al-Rashood, S. T., Al-Harbi, N. O., Al-Hazani, A. A., Al-Shaalan, N. H., ... & Supuran, C. T. (2022). Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 223-233. Available from: [Link]

-

Korniyenko, V. I., Zhuravel, I. O., Kovalenko, S. M., Antypenko, L. M., & Serdiuk, O. O. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 23(11), 2999. Available from: [Link]

- Indian Journal of Chemistry. (2023). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry, 62B, 321-331.

-

Espinoza-Hicks, J. C., Bai, X., Ramirez-Malule, H., & Conejeros, S. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6653. Available from: [Link]

-

Xu, W. B., Meng, Y. Q., Sun, J., Yang, Y. X., Li, W. X., Wang, M. Y., ... & Jin, C. H. (2022). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6‐Methylpyridine Moiety. Chemistry & Biodiversity, 19(6), e202200159. Available from: [Link]

-

PubChem. 2-(6-Methylpyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships of fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) derivatives and the discovery of a high affinity analogue as a potential candidate for imaging metabotropic glutamate recepors subtype 5 (mGluR5) with positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Mechanistic Void of 1-(6-Methylpyridin-2-yl)ethanamine

An In-Depth Review for the Scientific Community

Executive Summary

In the landscape of pharmaceutical and biochemical research, the precise elucidation of a compound's mechanism of action is the cornerstone of drug discovery and development. This guide addresses the current state of knowledge regarding the small molecule, 1-(6-Methylpyridin-2-yl)ethanamine. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap: as of the date of this publication, the specific mechanism of action for this compound has not been characterized. This document serves not as a traditional technical guide detailing a known mechanism, but as a whitepaper to highlight this knowledge void, contextualize the compound within the broader family of pyridinylalkanamines, and propose a rigorous, multi-faceted research framework to define its pharmacological identity. While direct data is absent, we will explore the known activities of structurally related isomers and analogs to provide a scientifically grounded foundation for future investigation.

The Subject in Focus: this compound

This compound is a chiral amine featuring a pyridine ring substituted with a methyl group at the 6-position and an aminoethyl group at the 2-position. Its chemical structure suggests potential for interaction with a variety of biological targets due to the presence of a basic nitrogen in the pyridine ring, a primary amine, and a chiral center, all of which are common features in bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| CAS Number | 19363-94-1 | [1][2][3] |

| Physical Form | Solid | [1] |

Despite its commercial availability for research purposes, this compound remains a "black box" in terms of its biological activity.[1] This guide will now pivot to what is known about its close chemical relatives to inform a potential starting point for investigation.

Mechanistic Insights from Structural Analogs: A Compass in the Dark

While direct information is lacking for our primary compound, the mechanisms of its structural isomers and related pyridine derivatives have been explored, offering valuable, albeit indirect, insights. It is crucial to underscore that these are not the mechanisms of this compound, but rather represent the diverse activities of the broader chemical class.

The pyridin-3-yl Isomer: A Precursor to COX-2 Inhibition

A notable structural relative, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is a well-documented intermediate in the synthesis of Etoricoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5]

-

Mechanism of Action (Etoricoxib): Etoricoxib functions by selectively binding to and inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade responsible for synthesizing prostaglandins that mediate pain and inflammation.[4]

-

Implication: This connection, while distant, suggests that the 6-methylpyridin scaffold can be incorporated into molecules targeting enzymes involved in inflammation. However, the ethanamine side chain of our topic compound is fundamentally different from the ethanone structure of the Etoricoxib precursor, making a direct read-across of activity highly speculative.

Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors

Research into antitubercular agents has identified pyridine-2-methylamine derivatives as potent inhibitors of the Mycobacterium tuberculosis Mycolic Acid Transporter, MmpL3.[6]

-

Mechanism of Action: These compounds bind to a transmembrane proton motive force-dependent transporter, MmpL3, disrupting the transport of essential mycolic acids to the mycobacterial cell wall, thereby inhibiting bacterial growth.[6] Molecular docking studies indicate that the pyridine nitrogen and the amine side chain are critical for binding within the active pocket of MmpL3.[6]

-

Implication: This highlights the potential for pyridinylalkanamines to act as enzyme or transporter inhibitors, particularly in the context of infectious diseases.

2-Amino-4-methylpyridine Analogues as iNOS Inhibitors

Another class of related compounds, 2-amino-4-methylpyridine analogues, has been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS).[7][8]

-